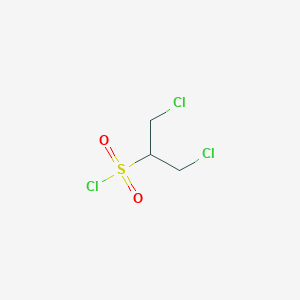![molecular formula C24H23N3O B2887022 N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide CAS No. 866043-07-4](/img/structure/B2887022.png)
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a benzyl group substituted with two pyrrole rings and an ethylbenzenecarboxamide moiety
Wirkmechanismus
Target of Action
Compounds containing a pyrrole moiety have been known to target a variety of enzymes and receptors, including dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of Action
Pyrrole derivatives have been reported to inhibit the aforementioned targets, leading to a variety of cellular effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, inflammation, and other physiological responses.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and other physiological processes .
Result of Action
Given the potential targets of pyrrole derivatives, the compound could have effects on cell growth, inflammation, and other physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide typically involves the condensation of 2,6-di(1H-pyrrol-1-yl)benzylamine with 4-ethylbenzenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide
- N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-propylbenzenecarboxamide
- N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-isopropylbenzenecarboxamide
Uniqueness
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide is unique due to the presence of the ethyl group on the benzenecarboxamide moiety, which can influence its chemical reactivity and biological activity. The specific arrangement of the pyrrole rings and the ethylbenzenecarboxamide group also contributes to its distinct properties compared to similar compounds .
Eigenschaften
IUPAC Name |
N-[[2,6-di(pyrrol-1-yl)phenyl]methyl]-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-2-19-10-12-20(13-11-19)24(28)25-18-21-22(26-14-3-4-15-26)8-7-9-23(21)27-16-5-6-17-27/h3-17H,2,18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDTBWFIQHWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=C(C=CC=C2N3C=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2886941.png)
![4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B2886943.png)

![2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2886945.png)
![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)


![(2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B2886951.png)
![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)


![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)
![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)
